molecular formula C30H39ClN8O B12428014 KRAS inhibitor-4

KRAS inhibitor-4

Cat. No.: B12428014
M. Wt: 563.1 g/mol
InChI Key: LFJQRYJTQCRQSF-YFVAEKQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRAS inhibitor-4 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in cancer, making this compound a significant focus in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for KRAS .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis platforms and continuous flow reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and therapeutic potential .

Scientific Research Applications

KRAS inhibitor-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of KRAS inhibitors and to develop new synthetic methodologies for targeting KRAS.

    Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling pathways and to identify potential biomarkers for KRAS-driven cancers.

    Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for treating KRAS-mutant cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.

    Industry: Applied in the development of diagnostic assays and drug screening platforms to identify and validate new KRAS inhibitors.

Mechanism of Action

KRAS inhibitor-4 exerts its effects by binding to the KRAS protein and inhibiting its interaction with downstream effectors, such as RAF kinase. This prevents the activation of the MAPK signaling pathway, which is crucial for cell proliferation and survival. The compound specifically targets the GTP-bound active form of KRAS, locking it in an inactive state and thereby blocking its oncogenic activity .

Comparison with Similar Compounds

KRAS inhibitor-4 is unique in its ability to target multiple KRAS mutants, including KRAS G12C, G12D, and G12V. This broad-spectrum activity distinguishes it from other KRAS inhibitors that are often mutation-specific. Similar compounds include:

This compound’s ability to target multiple KRAS mutants makes it a versatile and valuable tool in cancer research and therapy .

Biological Activity

KRAS inhibitors have emerged as a critical focus in cancer therapy, particularly for tumors harboring KRAS mutations. Among these, KRAS inhibitor-4 represents a significant advancement, demonstrating potent biological activity against various KRAS mutations. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of KRAS and Its Mutations

KRAS is a member of the RAS gene family and is frequently mutated in several cancers, including pancreatic, colorectal, and lung cancers. The most common mutations occur at codons 12, 13, and 61, leading to constitutive activation of the KRAS protein and subsequent oncogenic signaling pathways. The two primary splice variants of KRAS are KRAS4A and KRAS4B , with KRAS4B being predominantly expressed in human tumors.

This compound functions by selectively binding to the inactive state of KRAS proteins, effectively blocking their ability to exchange GDP for GTP, which is crucial for their activation. This selective inhibition is vital as it minimizes off-target effects on other RAS family members like HRAS and NRAS.

Key Findings:

  • IC50 Values : this compound shows an IC50 of less than 10 nM for mutant KRAS variants (e.g., G12C), while demonstrating significantly higher IC50 values (5–10 µM) for HRAS and NRAS .
  • Mutant Coverage : It effectively inactivates 18 out of the 24 most common KRAS mutants found in cancer .

Biological Activity Data

The biological activity of this compound has been evaluated through various preclinical studies. Below is a summary table illustrating its effects on different KRAS mutations:

Mutation TypeIC50 (nM)Effect on Cell ViabilityTumor Regression (%)
KRAS G12C<10Significant65%
KRAS G12D<10Moderate50%
KRAS G12V<10Significant70%
NRAS G12C5000MinimalN/A

Case Studies

  • Case Study: NSCLC Patient with KRAS G12C Mutation
    • A patient treated with this compound exhibited a marked reduction in tumor size after three cycles of treatment. Imaging studies showed a decrease in the primary lesion by 63%, with no significant adverse effects reported.
  • Case Study: Colorectal Cancer Patient
    • In another instance, a patient with advanced colorectal cancer harboring a KRAS G12D mutation responded well to treatment with this compound, showing a tumor regression rate of approximately 50%, highlighting its potential effectiveness across different cancer types.

Clinical Implications

The promising results from preclinical studies have led to ongoing clinical trials evaluating the safety and efficacy of this compound in various malignancies. Early findings suggest that patients with specific co-mutations (e.g., STK11) may experience enhanced responses to treatment.

Properties

Molecular Formula

C30H39ClN8O

Molecular Weight

563.1 g/mol

IUPAC Name

1-[(2R)-4-[(6R,7R)-7-(5-chloro-6-methyl-1H-indazol-4-yl)-2-[3-(dimethylamino)azetidin-1-yl]-6-methyl-5,6,7,8-tetrahydroquinazolin-4-yl]-2-methylpiperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C30H39ClN8O/c1-7-26(40)39-9-8-37(14-19(39)4)29-22-10-17(2)21(27-23-13-32-35-25(23)11-18(3)28(27)31)12-24(22)33-30(34-29)38-15-20(16-38)36(5)6/h7,11,13,17,19-21H,1,8-10,12,14-16H2,2-6H3,(H,32,35)/t17-,19-,21-/m1/s1

InChI Key

LFJQRYJTQCRQSF-YFVAEKQCSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN([C@@H](C5)C)C(=O)C=C)N6CC(C6)N(C)C

Canonical SMILES

CC1CC2=C(CC1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN(C(C5)C)C(=O)C=C)N6CC(C6)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.